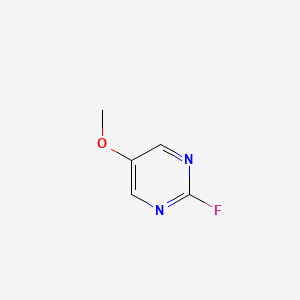
2-amino-6-fluorobenzene-1-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-fluorobenzene-1-thiol hydrochloride is a chemical compound with the molecular formula C6H6FN2S·HCl. It is a derivative of benzene, containing amino, fluorine, and thiol groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-fluorobenzene-1-thiol hydrochloride typically involves the introduction of the amino and thiol groups onto a fluorobenzene ring. One common method includes the nucleophilic substitution reaction where 2-fluoronitrobenzene is reacted with thiourea to form 2-amino-6-fluorobenzene-1-thiol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-fluorobenzene-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Resulting from the reduction of nitro groups.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
2-amino-6-fluorobenzene-1-thiol hydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-6-fluorobenzene-1-thiol hydrochloride involves its interaction with biological molecules through its reactive amino and thiol groups. These groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The fluorine atom may also play a role in modulating the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-chlorobenzene-1-thiol hydrochloride
- 2-amino-6-bromobenzene-1-thiol hydrochloride
- 2-amino-6-iodobenzene-1-thiol hydrochloride
Uniqueness
2-amino-6-fluorobenzene-1-thiol hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets and improve its stability.
Properties
CAS No. |
2648946-01-2 |
|---|---|
Molecular Formula |
C6H7ClFNS |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)

